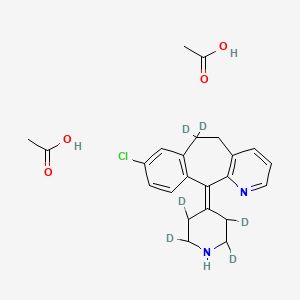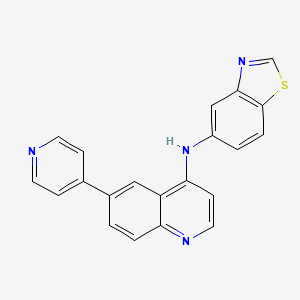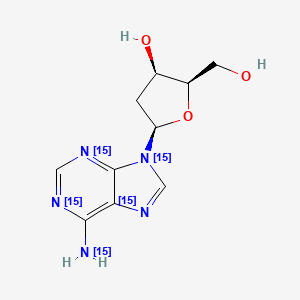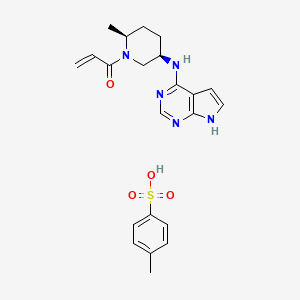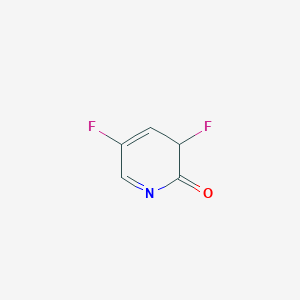
5-bromo-3-fluoro-3H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-3H-pyridin-2-one: is a heterocyclic compound with the molecular formula C5H3BrFNO and a molecular weight of 191.99 g/mol . This compound is characterized by the presence of both bromine and fluorine substituents on a pyridinone ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridinone derivatives. One common method includes the bromination of 3-fluoropyridin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluoro-3H-pyridin-2-one can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines or thiols.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products may include 3-fluoro-5-substituted pyridinones.
Oxidation Products: Oxidation can lead to the formation of pyridine carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-fluoro-3H-pyridin-2-one is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research .
Medicine: Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-bromo-3-fluoro-3H-pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, leading to the modulation of biological pathways . The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison: 5-Bromo-3-fluoro-3H-pyridin-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the pyridinone ring. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of both halogens can influence the compound’s electronic properties and its interactions with biological targets .
Propiedades
Fórmula molecular |
C5H3BrFNO |
|---|---|
Peso molecular |
191.99 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
Clave InChI |
UTGHZKBFWDQEKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=O)C1F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


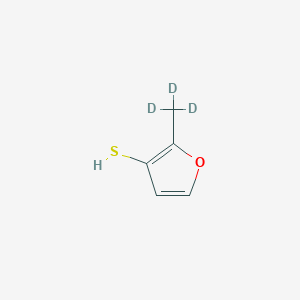
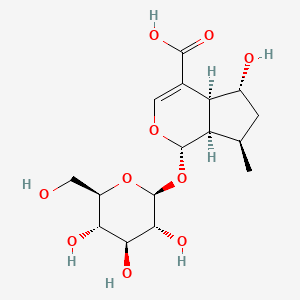

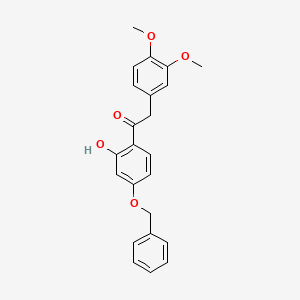
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)

